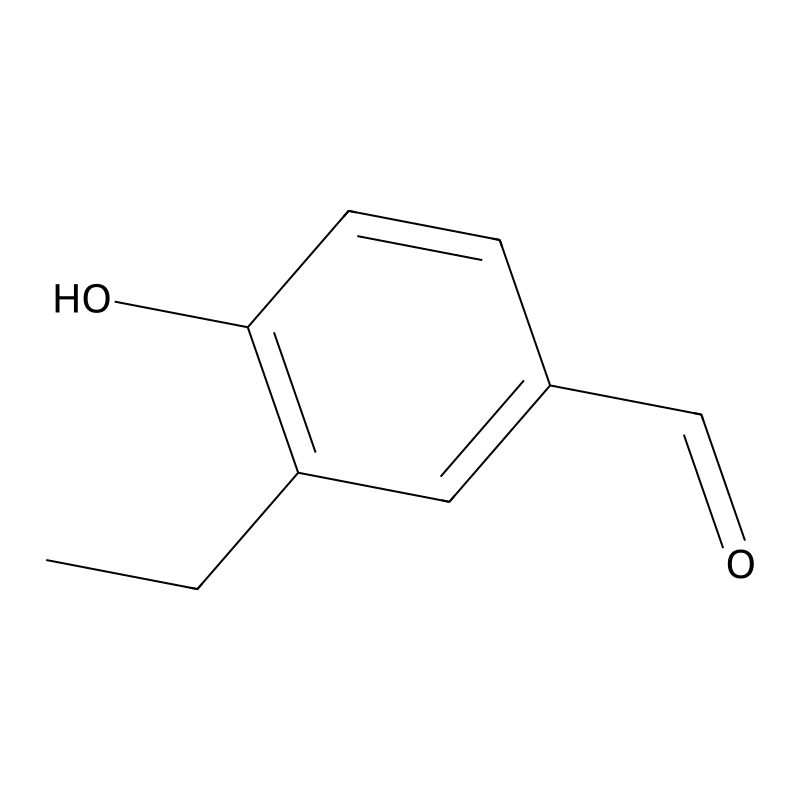

3-Ethyl-4-hydroxybenzaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-Ethyl-4-hydroxybenzaldehyde (CAS: 105211-79-8) is a disubstituted aromatic aldehyde featuring a core benzaldehyde structure modified with a hydroxyl group at the C4 position and an ethyl group at the C3 position. This specific substitution pattern makes it a valuable intermediate in the synthesis of more complex molecules, such as Schiff bases, macrocycles, and polymers. Its utility stems from the reactivity of the aldehyde and phenolic hydroxyl groups, which are electronically and sterically influenced by the adjacent ethyl substituent. This compound serves as a precursor in fields requiring precise molecular architecture, including polymer chemistry and the development of pharmacologically active agents.

Replacing 3-Ethyl-4-hydroxybenzaldehyde with simpler analogs like 4-hydroxybenzaldehyde or even 3-methyl-4-hydroxybenzaldehyde is often unviable due to the critical role of the C3-ethyl group. This substituent is not merely a passive placeholder; it directly impacts steric hindrance and electronic density, which alters reaction kinetics and, more importantly, the physicochemical properties of downstream products. For instance, in polymer synthesis, the ethyl group can disrupt chain packing, leading to enhanced solubility and lower glass transition temperatures in the final polymer—a critical processability advantage. Substituting it would negate these specific performance benefits, leading to materials with different solubility profiles, thermal stabilities, and mechanical properties, making such substitutions unsuitable for optimized processes.

Enhanced Polymer Solubility: A Key Processability Advantage

The choice of substituent on the benzaldehyde ring is a key determinant of the final polymer's solubility, a critical factor for solution-based processing and manufacturing. While direct comparative studies on polymers from 3-ethyl-4-hydroxybenzaldehyde are emerging, established structure-property relationships in analogous poly(azomethine) systems show that increasing the bulk of side groups enhances solubility. For example, incorporating bulky hexafluoroisopropylidene groups into a poly(azomethine) backbone renders it soluble in common solvents like CHCl3 and THF, whereas a less bulky isopropylidene analog has limited solubility. The ethyl group on 3-Ethyl-4-hydroxybenzaldehyde provides a similar, albeit more moderate, steric effect that disrupts polymer chain packing, thereby improving solubility compared to polymers derived from the unsubstituted 4-hydroxybenzaldehyde.

| Evidence Dimension | Polymer Solubility in Common Organic Solvents |

| Target Compound Data | Expected to confer good solubility to derived polymers in common organic solvents due to the steric effect of the ethyl group. |

| Comparator Or Baseline | Polymers derived from unsubstituted or less-bulky monomers often exhibit poor solubility, limiting processability. |

| Quantified Difference | Qualitatively higher. For instance, a hexafluoroisopropylidene-containing polyazomethine (P1) is soluble in DMF, while its non-fluorinated analog (P2) is not. |

| Conditions | Qualitative solubility test of 1 mg of polymer in 1 mL of solvent at room temperature. |

Enhanced solubility in common organic solvents simplifies processing, reduces the need for harsh or high-boiling point solvents, and enables techniques like spin-coating or casting.

Precursor for Pharmacological Scaffolds: High-Yield Synthesis Compatibility

In multi-step organic synthesis for pharmaceutical applications, the yield and purity of each step are critical procurement considerations. 3-Ethyl-4-hydroxybenzaldehyde can be reliably synthesized in high yield, making it a cost-effective and dependable precursor. For example, a palladium-catalyzed cross-coupling reaction to produce 3-Ethyl-4-hydroxybenzaldehyde from 3-bromo-4-hydroxybenzaldehyde proceeded with a 96% yield. This high conversion rate is superior to many other functionalization reactions on phenolic aldehydes, ensuring a consistent and efficient supply for subsequent transformations into more complex active pharmaceutical ingredients.

| Evidence Dimension | Reaction Yield |

| Target Compound Data | 96% |

| Comparator Or Baseline | Standard multi-step organic synthesis yields, which can often be significantly lower. |

| Quantified Difference | Represents a near-quantitative conversion, minimizing waste and downstream purification challenges. |

| Conditions | Synthesis via palladium-catalyzed coupling of 3-bromo-4-hydroxybenzaldehyde with a triethylborane solution. |

A high-yield, well-documented synthesis route provides reliability and cost-effectiveness for buyers scaling up production of complex derivative compounds.

Monomer for Solution-Processable High-Performance Polymers

This compound is the right choice for developing specialty polymers like poly(azomethine)s where enhanced solubility in common organic solvents is a primary requirement. The C3-ethyl group provides the necessary steric hindrance to reduce strong intermolecular packing, facilitating dissolution and enabling fabrication methods such as thin-film casting or fiber spinning, which are inaccessible for analogous polymers made from unsubstituted 4-hydroxybenzaldehyde.

Key Intermediate for Advanced Pharmaceutical Synthesis

As a starting material, its demonstrated availability through high-yield synthesis makes it a reliable and economically sound choice for constructing complex molecular scaffolds. Procurement teams can depend on its efficient conversion to minimize costs and ensure batch-to-batch consistency in the production of lead compounds for drug discovery programs, such as immune checkpoint inhibitors or NRF2 activators.